molecular formula C12H14O2 B085909 Cinnamyl propionate CAS No. 103-56-0

Cinnamyl propionate

Cat. No. B085909
CAS RN: 103-56-0
M. Wt: 190.24 g/mol
InChI Key: KGDJMNKPBUNHGY-RMKNXTFCSA-N
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Description

Synthesis Analysis

Cinnamyl propionate can be synthesized through an enzymatic esterification process involving cinnamyl alcohol and propionic acid in a solvent-free condition, utilizing lipase as a biocatalyst. This process has been optimized under various conditions, such as enzyme loading, temperature, and mole ratio, achieving a high conversion rate of 87.89% under optimal parameters (Sose, Gawas, & Rathod, 2020).

Molecular Structure Analysis

The molecular structure of cinnamyl propionate has been analyzed through various chemical syntheses and characterizations, providing insights into its functional groups and molecular interactions. Although specific studies on the molecular structure analysis of cinnamyl propionate were not found, related research on cinnamyl alcohol and esters contributes to understanding its structural characteristics.

Chemical Reactions and Properties

Cinnamyl propionate undergoes various chemical reactions, including esterification and transesterification, facilitated by enzymatic catalysis. Studies have demonstrated efficient synthesis methods in non-aqueous systems, highlighting the role of catalysts and reaction conditions in achieving high conversion rates and selectivity (Cai et al., 2017).

Scientific Research Applications

Summary of the Application

Cinnamyl propionate is synthesized from cinnamyl alcohol and propionic acid in a solvent-free condition . This esterification reaction is performed using fermase CALB™ 10000, a commercial lipase . The synthesized cinnamyl propionate is a vital ingredient used for formulation in perfume, mostly in oriental fragrance type as a modifier for the more pronounced, spicy items .

Methods of Application or Experimental Procedures

The esterification reaction was performed in a solvent-free condition with cinnamyl alcohol and propionic acid using fermase CALB™ 10000 . Experiments were conducted to study different operating parameters such as enzyme loading, temperature, mole ratio, speed of agitation, and reusability of enzyme . The highest conversion of cinnamyl propionate obtained is 87.89% after 7 hours at optimum parameters: enzyme loading 2% (w/v), temperature 60 °C, acid to alcohol ratio 1:3, molecular sieves 6% (w/v) and agitation speed 200 rpm .

Results or Outcomes Obtained

The study of repeated use of enzyme shows that it maintains 90% of its catalytic activity after six successive batches . The data obtained follows a random bi-bi mechanism with inhibition by both acid and alcohol substrate .

2. Flavoring Agent

Summary of the Application

Cinnamyl propionate has a floral flavor , making it a popular choice as a flavoring agent in various food products .

Methods of Application or Experimental Procedures

As a flavoring agent, Cinnamyl propionate can be added to food products during the manufacturing process to enhance or modify their flavor .

Results or Outcomes Obtained

The addition of Cinnamyl propionate can enhance the taste of food products, making them more appealing to consumers .

3. Fragrance Ingredient

Summary of the Application

Cinnamyl propionate has a spicy odor , making it a popular choice as a fragrance ingredient in various cosmetic and personal care products .

Methods of Application or Experimental Procedures

As a fragrance ingredient, Cinnamyl propionate can be added to cosmetic and personal care products during the manufacturing process to give them a pleasing scent .

Results or Outcomes Obtained

The addition of Cinnamyl propionate can enhance the scent of cosmetic and personal care products, making them more appealing to consumers .

Safety And Hazards

Cinnamyl propionate is combustible and should be kept away from heat, sparks, open flames, and hot surfaces . It should not be ingested or inhaled, and contact with eyes, skin, and clothing should be avoided .

properties

IUPAC Name

[(E)-3-phenylprop-2-enyl] propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c1-2-12(13)14-10-6-9-11-7-4-3-5-8-11/h3-9H,2,10H2,1H3/b9-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGDJMNKPBUNHGY-RMKNXTFCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OCC=CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)OC/C=C/C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6047606
Record name (2E)-3-Phenylprop-2-en-1-yl propanoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless to pale yellow liquid, fruity-floral odour
Record name Cinnamyl propionate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/183/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

insoluble in water, miscible (in ethanol)
Record name Cinnamyl propionate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/183/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.029-1.034
Record name Cinnamyl propionate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/183/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

Cinnamyl propionate

CAS RN

78761-38-3, 103-56-0
Record name 2-Propen-1-ol, 3-phenyl-, 1-propanoate, (2E)-
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Record name 2-Propen-1-ol, 3-phenyl-, 1-propanoate
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Record name Cinnamyl propionate
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Record name Cinnamyl propionate
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46120
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Record name 2-Propen-1-ol, 3-phenyl-, 1-propanoate
Source EPA Chemicals under the TSCA
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Record name (2E)-3-Phenylprop-2-en-1-yl propanoate
Source EPA DSSTox
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Record name Cinnamyl propionate
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Record name CINNAMYL PROPIONATE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
102
Citations
MT Sose, SD Gawas, VK Rathod - SN Applied Sciences, 2020 - Springer
… This work illustrates the synthesis of cinnamyl propionate in … were evaluated to synthesize cinnamyl propionate. It has been … The highest conversion of cinnamyl propionate obtained is …
Number of citations: 7 link.springer.com
SP Bhatia, GA Wellington, J Cocchiara, J Lalko… - Food and chemical …, 2007 - Elsevier
… Cinnamyl propionate is a fragrance ingredient used in many fragrance compounds. It may be found in fragrances used in decorative cosmetics, fine fragrances, shampoos, toilet soaps and …
Number of citations: 1 www.sciencedirect.com
E Alvarez, J Rodriguez, R Villa, C Gomez… - ACS Sustainable …, 2019 - ACS Publications
… The operational stability study was carried out by using the synthesis of cinnamyl propionate … Finally, a new biocatalytic/extraction cycle for cinnamyl propionate production was prepared …
Number of citations: 24 pubs.acs.org
KC Badgujar, PA Pai, BM Bhanage - Bioprocess and biosystems …, 2016 - Springer
… of cinnamyl propionate has not been carried out using ultrasound-assisted lipase-catalyzed technique. Cinnamyl propionate is … The global estimated use of cinnamyl propionate ester is …
Number of citations: 52 link.springer.com
A Gunia‐Krzyżak, K Słoczyńska… - … Journal of Cosmetic …, 2018 - Wiley Online Library
Cinnamic acid derivatives are widely used in cosmetics and possess various functions. This group of compounds includes both naturally occurring and synthetic substances. On the …
Number of citations: 112 onlinelibrary.wiley.com
A Hauser, B Maurer - Zeitschrift für Lebensmittel-Untersuchung und …, 1987 - Springer
Several esters routinely used by the flavour industry have been detected for the first time in natural flavours. The following compounds were identified by GC/MS (the natural source in …
Number of citations: 0 link.springer.com
EJ Kenney - 1953 - search.proquest.com
… No effort was made to purify further the glycol dipropionate distillates in view of the greater success with KHSO^ as catalyst in the preparation of the desired cinnamyl propionate. …
Number of citations: 0 search.proquest.com
TB Adams, SM Cohen, J Doull, VJ Feron… - Food and chemical …, 2004 - Elsevier
This publication is the seventh in a series of safety evaluations performed by the Expert Panel of the Flavor and Extract Manufacturers Association (FEMA). In 1993, the Panel initiated a …
Number of citations: 147 www.sciencedirect.com
I Habib, K Singha, M Hossain - Synthetic Communications, 2023 - Taylor & Francis
… , it was found that, 0.50 mmol of cinnamyl propionate reacted with 2–4 equiv. of pyridine N-… Various pyridine N-oxide derivatives then treated with cinnamyl propionate under optimized …
Number of citations: 2 www.tandfonline.com
T Engen, C Pfaffmann - Journal of Experimental Psychology, 1960 - psycnet.apa.org
" A series of experiments were carried out to determine how well the human S can identify odor qualities by label (S's own association to the odorant) with different kinds, intensities, and …
Number of citations: 114 psycnet.apa.org

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